Fmoc-Val-ol
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Overview
Description
Fmoc-Val-ol: is a derivative of valine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of valine, followed by reduction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, BH3-THF
Substitution: SOCl2
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Primary amines
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: Fmoc-Val-ol is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design and synthesis of peptide therapeutics. It plays a crucial role in the development of drugs targeting specific proteins and enzymes .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic peptides and peptide-based biomaterials .
Mechanism of Action
Mechanism: The Fmoc group in Fmoc-Val-ol acts as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions .
Molecular Targets and Pathways: this compound targets the amino group of valine, protecting it during the synthesis process. The removal of the Fmoc group is facilitated by the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Fmoc-Val-OH: Similar to Fmoc-Val-ol but with a carboxyl group instead of an alcohol group.
Fmoc-Val-Ala-OH: A dipeptide derivative used in peptide synthesis.
Fmoc-Val-Cit-OH: Used in the synthesis of antibody-drug conjugates.
Uniqueness: this compound is unique due to its alcohol functional group, which provides different reactivity compared to its carboxyl and amine counterparts. This makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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